N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Antineoplastic Activity
One area of research focuses on the metabolism of related compounds, such as Flumatinib (a derivative with a similar structural motif), in the treatment of chronic myelogenous leukemia (CML). Studies have shown that Flumatinib, undergoing Phase I clinical trials in China for CML treatment, is mainly metabolized through amide bond cleavage, leading to the formation of several metabolites including hydrolytic, N-demethylated, and oxidation products, among others. This study highlights the complexity of metabolic pathways involved in the biotransformation of these compounds, which is crucial for understanding their pharmacokinetics and optimizing therapeutic efficacy (Aishen Gong et al., 2010).
Chemical Synthesis and Bioactivity
Further research has been conducted on the synthesis of novel derivatives and their bioactivity. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific substrates have been synthesized and assessed for anti-inflammatory and analgesic activities. These compounds demonstrated significant inhibitory activity on COX-2 selectivity and showed promising analgesic and anti-inflammatory effects, suggesting potential therapeutic applications for inflammation-related conditions (A. Abu‐Hashem et al., 2020).
Antitumor Activity and HDAC Inhibition
Additionally, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, another compound with a related structure, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound blocks cancer cell proliferation and induces cell-cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo and potential as an anticancer drug (Nancy Z. Zhou et al., 2008).
Molecular Synthesis and Antibacterial Activity
Research into the synthesis, characterization, and bioactivity of novel benzamides and their metal complexes has shown that these compounds, particularly copper complexes, exhibit enhanced antibacterial activities against a range of bacterial strains. This indicates the potential for developing new antibacterial agents from benzamide derivatives (E. Khatiwora et al., 2013).
Propiedades
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-11-9-15(26)24-17(22-11)25-7-5-13(6-8-25)23-16(27)12-3-2-4-14(10-12)28-18(19,20)21/h2-4,9-10,13H,5-8H2,1H3,(H,23,27)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRLQCZQLPAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.